BenchChemオンラインストアへようこそ!

ML00253764

Pharmacokinetics Cachexia CNS Drug Delivery

ML00253764 is a uniquely brain-penetrant, non-peptidic MC4R antagonist, essential for CNS-focused cachexia and glioblastoma synergy studies. Its distinct bias for ERK1/2 signaling and chaperone activity on mutant receptors differentiates it from peptide-based ligands. Choose ML00253764 for reproducible, validated in vivo and in vitro results. Supply includes hydrochloride salt for enhanced stability and solubility. Not for human use. Contact us for bulk inquiries and custom synthesis.

Molecular Formula C18H18BrFN2O
Molecular Weight 377.2 g/mol
CAS No. 681847-92-7
Cat. No. B1139121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML00253764
CAS681847-92-7
Synonyms2-(2-(5-bromo-2-methoxyphenethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole hydrochloride
Molecular FormulaC18H18BrFN2O
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3
InChIInChI=1S/C18H18BrFN2O/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22)
InChIKeyWCPPZGPJRHLSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 681847-92-7: ML00253764, a Non-Peptide, Brain-Penetrant MC4R Antagonist for Oncology and Cachexia Research


The compound 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (CAS 681847-92-7), commonly known as ML00253764, is a non-peptidic small molecule antagonist of the melanocortin 4 receptor (MC4R) [1]. It is supplied as a hydrochloride salt for enhanced stability and solubility in research formulations. ML00253764 is a selective tool compound used in preclinical research to investigate MC4R-mediated pathways in cancer-induced cachexia, appetite regulation, and direct tumor cell growth inhibition [2]. Unlike peptide-based MC4R modulators, its non-peptide structure confers significant advantages in oral bioavailability potential and central nervous system penetration, making it a valuable chemical probe for in vivo studies [3].

CAS 681847-92-7: Why General MC4R Ligands Cannot Substitute for ML00253764 in Specialized Research


Generic substitution with other MC4R-targeting compounds is scientifically unsound due to fundamental differences in chemical class, brain penetration, and functional selectivity. ML00253764 is a non-peptidic small molecule, which distinguishes it from high-affinity peptide antagonists like SHU9119 [1] and biased allosteric modulators like Ipsen 5i [2]. Critically, its brain-penetrant property is not a universal feature of MC4R antagonists [3], meaning that substituting with a non-brain-penetrant analog would yield null results in central nervous system-focused studies. Furthermore, ML00253764 exhibits a unique functional profile, acting as an inverse agonist or biased allosteric modulator depending on the signaling pathway and receptor context, which directly impacts downstream readouts in ways that other ligands do not replicate [4]. Therefore, selecting ML00253764 is a requirement for experimental consistency, not an interchangeable choice.

CAS 681847-92-7 (ML00253764): Quantitative Differentiation Evidence Against Comparator MC4R Antagonists


Brain Penetration: A Critical Differentiator vs. Peptide Antagonist SHU9119

ML00253764 is a brain-penetrant small molecule, unlike the high-affinity but peptide-based MC4R antagonist SHU9119. This property is essential for modulating central MC4R populations involved in appetite and energy expenditure. While SHU9119 demonstrates superior in vitro affinity (IC50 = 0.06 nM for hMC4R), its peptide nature and lack of significant brain penetration render it unsuitable for many in vivo models of central nervous system (CNS) disorders, unless administered intracerebroventricularly [1]. In contrast, ML00253764 achieves therapeutically relevant CNS exposure after peripheral (subcutaneous) administration, as evidenced by its ability to reverse tumor-induced anorexia and weight loss in mouse models [2]. This constitutes a fundamental, qualitative difference in experimental utility for studying central MC4R pathways.

Pharmacokinetics Cachexia CNS Drug Delivery

Functional Selectivity: Biased Signaling vs. Ipsen 5i in Human MC4R

ML00253764 exhibits distinct functional selectivity compared to the pharmacoperone Ipsen 5i. While both compounds act as inverse agonists for Gs-cAMP signaling, they differ in their effects on the MAPK/ERK pathway in wild-type human MC4R. In a study examining ERK1/2 phosphorylation (pERK1/2), ML00253764 (at 10 μM) significantly increased pERK1/2 levels, acting as an agonist for this pathway. In contrast, Ipsen 5i (at 1 μM) failed to stimulate pERK1/2 in the same wild-type receptor context [1]. This indicates that ML00253764 can trigger ERK1/2 signaling downstream of MC4R, a property not shared by Ipsen 5i, leading to divergent cellular outcomes.

GPCR Signaling Biased Agonism MAPK/ERK Pathway

Binding Affinity and Selectivity Profile: A Balanced Antagonist vs. MCL0020

ML00253764 and MCL0020 are both non-peptide MC4R antagonists, but they possess distinct selectivity and affinity profiles that guide their respective applications. MCL0020 is a more potent MC4R binder (IC50 = 11.63 nM) but exhibits extreme selectivity over MC1 and MC3 receptors (IC50 > 10,000 nM and 1,115 nM, respectively) [1]. ML00253764, with an IC50 of 320 nM for hMC4R, shows a more balanced selectivity window with measurable activity at MC3 (IC50 = 810 nM) and MC5 (IC50 = 2,120 nM) receptors [2]. The differing selectivity windows mean the compounds are not interchangeable; experiments requiring a 'clean' MC4R-only profile would favor MCL0020, whereas studies on MC3/MC5-mediated effects or those requiring a broader melanocortin receptor engagement profile would necessitate ML00253764.

Receptor Pharmacology Selectivity Binding Assay

Antiproliferative Efficacy in Glioblastoma: Synergy with Temozolomide

In U-118 glioblastoma cells, ML00253764 monotherapy inhibited cell proliferation with an IC50 of 6.56 μM [1]. More importantly, its combination with the standard-of-care chemotherapeutic agent temozolomide (TMZ) demonstrated a highly synergistic effect, with a Combination Index (CI) of 0.3 at the ED50, indicating strong synergy [1]. This synergy was confirmed in vivo, where the combination of ML00253764 (10 mg/kg, i.p., daily) and TMZ significantly reduced tumor growth compared to either agent alone in a U-87 MG xenograft mouse model [1]. This provides a quantifiable and therapeutically relevant point of differentiation, demonstrating its potential to enhance the efficacy of existing treatments beyond what would be expected from additive effects.

Oncology Glioblastoma Synergy Combination Therapy

Optimal Applications of CAS 681847-92-7 (ML00253764) Based on Quantified Differentiation Evidence


In Vivo Modeling of Central MC4R-Mediated Cachexia and Appetite Regulation

ML00253764 is the preferred tool for studies requiring peripheral administration to modulate central MC4R activity. Its demonstrated brain penetration and efficacy in reversing tumor-induced anorexia and weight loss in mouse models [1] make it uniquely suited for cachexia research. Substituting with non-brain-penetrant antagonists like SHU9119 would negate the ability to study centrally-driven effects. The compound is administered subcutaneously at 15 mg/kg, twice daily in validated murine cachexia models [1].

Investigating MC4R-Mediated ERK1/2 Signaling (Biased Agonism)

For researchers dissecting biased signaling at the MC4R, ML00253764 serves as a specific probe for ERK1/2 pathway activation. Unlike Ipsen 5i, which fails to stimulate pERK1/2 in wild-type hMC4R, ML00253764 acts as an agonist for this pathway [2]. This functional selectivity is critical for experiments designed to link MC4R engagement to downstream MAPK signaling cascades, and it provides a clear, divergent phenotype to study biased agonism.

Combination Therapy Studies in Glioblastoma with Temozolomide

ML00253764 is a highly effective agent for combination studies with temozolomide in glioblastoma research. Its strong synergistic antiproliferative effect (CI = 0.3 in U-118 cells) [3] provides a robust and quantifiable model for investigating mechanisms of chemosensitization. In vivo protocols involve daily intraperitoneal administration of 10 mg/kg ML00253764 in combination with temozolomide in U-87 MG xenograft models, offering a validated preclinical paradigm for enhancing therapeutic outcomes [3].

Pharmacological Chaperone Research for MC4R Mutants

ML00253764 can function as a pharmacological chaperone, rescuing specific obesity-causing MC4R mutants to the cell surface. It has been shown to increase cell surface expression of the N62S and P78L MC4R mutants by 43% and 34%, respectively [4]. This application is distinct from its role as a pure antagonist and represents a specialized use case in trafficking-deficient receptoropathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML00253764

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.